3-(2-methoxyethyl)-2-(4-nitrophenyl)-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione
Description
This compound belongs to the thiochromeno[2,3-d]pyrimidine-dione family, characterized by a fused tricyclic scaffold with a sulfur atom in the chromene ring (unlike oxygen in chromeno analogs). Key structural features include:
- 3-(2-Methoxyethyl) side chain: Provides moderate hydrophilicity and conformational flexibility.
- Thiochromeno core: The sulfur atom increases lipophilicity compared to oxygenated chromeno derivatives, influencing pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-(4-nitrophenyl)thiochromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-28-11-10-22-18(12-6-8-13(9-7-12)23(26)27)21-19-16(20(22)25)17(24)14-4-2-3-5-15(14)29-19/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUJDUWKXKLPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methoxyethyl)-2-(4-nitrophenyl)-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiochromeno-pyrimidine core with substituents that contribute to its reactivity and interaction with biological targets. The presence of the methoxyethyl and nitrophenyl groups is significant in modulating its biological activity.
Anticancer Properties
Research indicates that compounds similar to thiochromeno[2,3-d]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that thieno[2,3-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. Specific mechanisms include:
- Inhibition of Kinases : Thiochromeno derivatives often act as inhibitors of various kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
A notable case study highlighted the efficacy of a related thieno[2,3-d]pyrimidine in reducing tumor size in xenograft models of breast cancer, demonstrating a clear therapeutic potential .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Structure-activity relationship (SAR) analyses indicate that modifications to the nitrophenyl group can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| This compound | Moderate | Staphylococcus aureus | |
| Similar thieno derivatives | High | Escherichia coli |
Estrogen Receptor Modulation
The thieno[2,3-d]pyrimidine chemotype has been explored for its potential as an estrogen receptor modulator. Compounds within this class have shown affinity for estrogen receptors, suggesting possible applications in hormone-related therapies. This activity is particularly relevant for developing nonsteroidal estrogens .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Binding : Its structural components allow it to bind effectively to estrogen receptors, influencing gene expression related to cell growth and differentiation.
- Reactive Intermediates Formation : The nitro group can be reduced to form reactive intermediates that may interact with DNA or proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
Substituent Variations in Chromeno/Thiochromeno-Dione Derivatives
*Estimated via analogy to 2-(furan-2-yl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione (logP 3.9) .
Pharmacological and Physical Properties
*Calculated based on C₂₀H₁₅N₃O₅S.
Key Findings and Implications
Thiochromeno Core: Enhances metabolic stability compared to chromeno derivatives but may reduce aqueous solubility .
Gaps in Data: Limited direct pharmacological data exist for thiochromeno-diones; most activity inferences derive from chromeno analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
